ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate is an organic compound that features a furan ring, a thiophene ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate can be achieved through the Paal–Knorr synthesis, which is a method used to synthesize substituted furans, pyrroles, or thiophenes from 1,4-diketones . The reaction typically involves the use of an acid catalyst for furan synthesis, a primary amine for pyrrole synthesis, and phosphorus pentasulfide for thiophene synthesis .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to be effective for the preparation of ester and amide derivatives containing furan rings . This method utilizes microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester and amide groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(furan-3-amido)piperidine-1-carboxylate
- (2E)-3-[3-ethyl-4-(furan-3-amido)phenyl]prop-2-enoic acid
Uniqueness
Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate is unique due to the presence of both furan and thiophene rings in its structure, which imparts distinct chemical and physical properties. This combination of rings is less common compared to other similar compounds, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-(furan-3-carbonylamino)-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-3-18-13(16)11-8(2)6-10(19-11)14-12(15)9-4-5-17-7-9/h4-7H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRLEVJGRMZEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=COC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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